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Introduction
Vodobatinib (formerly K0706) is a third-generation, orally bioavailable BCR-ABL1 tyrosine

kinase inhibitor (TKI) engineered for patients with chronic myeloid leukemia (CML) and

Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] It was

designed using a structure-guided platform to be a potent and selective inhibitor of the BCR-

ABL1 kinase, the primary driver of CML.[3][4] A critical challenge in CML therapy is the

emergence of resistance to TKIs, often driven by point mutations in the ABL1 kinase domain.

While some third-generation TKIs target the common T315I "gatekeeper" mutation,

Vodobatinib was specifically developed to be effective against a wide range of other clinically

relevant mutations that confer resistance to earlier-generation TKIs, but not the T315I mutation.

[4][5][6] This guide provides a comprehensive technical overview of Vodobatinib's preclinical

and clinical effectiveness against non-T315I mutations, detailing its inhibitory profile, clinical

trial outcomes, and the experimental methodologies employed in its evaluation.

Mechanism of Action and Signaling Pathway
Vodobatinib functions as an ATP-competitive inhibitor of the BCR-ABL1 tyrosine kinase. The

BCR-ABL1 fusion protein possesses constitutively active kinase function, leading to the

autophosphorylation of its tyrosine residues and the subsequent activation of multiple

downstream signaling pathways. These pathways, including RAS/RAF/MEK/ERK,

PI3K/AKT/mTOR, and JAK/STAT, are crucial for cell proliferation, differentiation, and survival.
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By blocking the ATP-binding site of the BCR-ABL1 kinase, Vodobatinib inhibits its

autophosphorylation and prevents the activation of these downstream effectors, ultimately

inducing apoptosis in cancer cells.
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Caption: BCR-ABL1 Signaling and Vodobatinib Inhibition.

Preclinical Efficacy: In Vitro Inhibition Profile
The potency of Vodobatinib against various BCR-ABL1 kinase domain mutations has been

quantified using in vitro assays. The half-maximal inhibitory concentration (IC50) values

demonstrate its high potency against the wild-type (unmutated) BCR-ABL1 and several

common non-T315I mutants that confer resistance to other TKIs.
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Target Kinase/Mutant IC50 (nM) Reference

BCR-ABL1 (Wild-Type) 7 [7][8]

c-Abl 0.9 [9]

BCR-ABL1 L248R 167 [7]

BCR-ABL1 Y253H 154 [7]

BCR-ABL1 E255V 165 [7]

BCR-ABL1 T315I 1967 [7]

Table 1: In Vitro Inhibitory Activity of Vodobatinib. Note the significantly higher IC50 value for

the T315I mutation, against which Vodobatinib has limited activity.

Clinical Efficacy: Phase 1/2 Trial (NCT02629692)
Vodobatinib has been evaluated in a multicenter, open-label, Phase 1/2 clinical trial in heavily

pretreated patients with CML and Ph+ ALL who have failed multiple prior TKIs.[1][10] Patients

with the T315I mutation were excluded.[1][10] The trial assessed the safety, tolerability,

maximum tolerated dose (MTD), and anti-leukemic activity of Vodobatinib.[11]

Patient Population
The study enrolled a heavily pretreated patient population. The pooled analysis of the Phase 1

and 2 studies included 78 patients, of whom 85% had chronic-phase CML (CP-CML), 10% had

accelerated-phase CML (AP-CML), and 5% had blast-phase CML (BP-CML).[12][13] Many

patients had received three or more prior TKIs, and a significant portion had been previously

treated with ponatinib.[3][14]

Efficacy in Chronic-Phase CML (CP-CML)
Vodobatinib demonstrated significant clinical activity in patients with CP-CML, including those

who were resistant or intolerant to prior TKIs, including ponatinib.
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Response
Metric

All CP-CML
Patients (n=63)

Ponatinib-
Naïve (n=15)

Ponatinib-
Treated (n=16)

Reference

Major

Cytogenetic

Response

(MCyR)

70% 67%
69% (11 of 16

pts)
[3][12][14]

Complete

Cytogenetic

Response

(CCyR)

-
67% (10 of 15

pts)
- [1][14]

Major Molecular

Response

(MMR)

44% (14 of 32

pts)
47% (7 of 15 pts) 47% (8 of 17 pts) [1][2]

Table 2: Cytogenetic and Molecular Responses in CP-CML Patients Treated with Vodobatinib.

Data is compiled from different stages and analyses of the Phase 1/2 trial.

Efficacy in Advanced-Phase CML
The pooled analysis also showed clinically meaningful activity in patients with advanced-phase

CML.[13]

CML Phase Response Metric Response Rate Reference

Accelerated-Phase

(AP-CML)

Major Hematological

Response (MaHR)
86% [12][13]

Blast-Phase (BP-

CML)

Major Hematological

Response (MaHR)
50% [12][13]

Table 3: Hematological Responses in Advanced-Phase CML Patients.

Experimental Protocols and Methodologies
In Vitro Kinase Assays
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The IC50 values were determined using standard biochemical and cell-based assays.

Cell Lines: Ba/F3 murine pro-B cells, which are dependent on IL-3 for survival, were

engineered to express various human BCR-ABL1 constructs (wild-type and mutated).[8]

Proliferation Assay: These engineered Ba/F3 cells were cultured with escalating

concentrations of Vodobatinib. Cell viability was measured after a set incubation period

(e.g., 72 hours) using assays such as MTT or CellTiter-Glo®. The IC50 was calculated as the

drug concentration that inhibited cell proliferation by 50% compared to untreated controls.

Phosphorylation Inhibition Assay: To confirm the mechanism of action, Ba/F3 cells

expressing BCR-ABL1 mutants were treated with Vodobatinib for a short period (e.g., 2-4

hours).[8] Cell lysates were then analyzed by Western blotting using antibodies specific for

phosphorylated BCR-ABL1 (p-BCR-ABL1) and total BCR-ABL1 to assess the inhibition of

autophosphorylation.[8]
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Caption: General Workflow for TKI Development and Evaluation.
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Phase 1/2 Clinical Trial Protocol (NCT02629692)
Study Design: An open-label, multicenter, Phase 1 dose-escalation ("3+3" design) and

Phase 2 dose-expansion study.[1][2][10]

Patient Eligibility: Adults (≥18 years) with Ph+ CML or Ph+ ALL who were resistant or

intolerant to at least three prior TKIs, or had no other available treatment options.[10] A key

exclusion criterion was the presence of the T315I mutation.[1][10]

Treatment: Vodobatinib was administered orally once daily in 28-day cycles.[10] The Phase

1 portion evaluated doses ranging from 12 mg to 240 mg.[1] The maximum tolerated dose

(MTD) was established at 204 mg.[1][13]

Endpoints: The primary endpoint of Phase 1 was to determine the MTD.[11] Secondary

endpoints included safety, pharmacokinetics, and anti-leukemic activity.[11] Efficacy was

assessed by hematologic, cytogenetic (by chromosome banding analysis of bone marrow

metaphases), and molecular (RQ-PCR for BCR-ABL1 transcripts) responses.

Conclusion
Vodobatinib has demonstrated significant preclinical and clinical activity against a range of

non-T315I BCR-ABL1 mutations that confer resistance to other TKIs. In vitro data confirms its

high potency against wild-type BCR-ABL1 and common mutants like L248R, Y253H, and

E255V.[7] Clinical data from the Phase 1/2 trial shows that Vodobatinib can induce durable

cytogenetic and molecular responses in a heavily pretreated CML patient population, including

those who have failed ponatinib.[1][3] With a manageable safety profile, Vodobatinib
represents a promising therapeutic option for CML patients with resistance or intolerance to

multiple prior TKI therapies who do not harbor the T315I mutation.[12][13]
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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